2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine;hydrochloride
Description
2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine hydrochloride is a fluorinated amine derivative characterized by a 1-methoxycyclopentyl moiety and two fluorine atoms at the β-position of the ethanamine backbone.
Properties
IUPAC Name |
2,2-difluoro-2-(1-methoxycyclopentyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-12-7(4-2-3-5-7)8(9,10)6-11;/h2-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVBUXYIJUFBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)C(CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Ester-Mediated Cyclopentane Synthesis
A central method for constructing the cyclopentane core involves Suzuki-Miyaura cross-coupling reactions. For instance, 4,4,5,5-tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane serves as a boronic ester precursor, enabling coupling with halogenated cyclopentane derivatives under palladium catalysis. In one protocol, reaction of 4-iodotetrahydropyran with bis(pinacolato)diboron (B2pin2) in methanol/water at 50°C for 48 hours yielded 4-tetrahydropyranylboronic acid pinacol ester in 50% yield. While this method avoids harsh conditions, scalability is limited by moderate yields and prolonged reaction times.
Epoxide Ring-Opening for Hydroxyl Intermediate Generation
Alternative routes leverage epoxide intermediates. As detailed in US Patent 7,678,917, epoxide opening with cyanide ions generates hydroxyl-substituted cyclopentane derivatives. Subsequent alkylation with methyl iodide or dimethyl sulfate in the presence of silver oxide introduces the methoxy group, achieving >70% conversion under optimized conditions. This approach benefits from stereochemical control but requires careful handling of cyanide reagents.
Methoxy Group Installation via Alkylation
Silver Oxide-Promoted Alkylation
Methoxy functionalization is accomplished by alkylating a hydroxylated cyclopentane intermediate. In US Patent 7,678,917, treatment of 3-hydroxycyclopentanecarboxamide with methyl iodide and silver oxide in dichloromethane at reflux produced the methoxy derivative in 82% yield. The use of silver oxide mitigates competing elimination reactions, ensuring high regioselectivity.
Acid-Catalyzed Methylation
Alternative methods employ methyl sulfonate esters under acidic conditions. For example, reaction with methyl triflate in the presence of p-toluenesulfonic acid (p-TsOH) at 60°C for 6 hours achieves quantitative methylation. This method, while efficient, necessitates rigorous removal of residual acids to prevent decomposition during subsequent steps.
Assembly and Final Hydrochloride Salt Formation
Coupling of Cyclopentyl and Ethylamine Fragments
Convergent synthesis involves coupling the methoxycyclopentyl and difluoroethylamine units via nucleophilic substitution or amide bond formation. EP3640248A1 details a multi-step sequence where compound 5 (methoxycyclopentyl intermediate) reacts with R4-X-H (ethylamine precursor) in the presence of diisopropylethylamine (DIPEA) to yield compound 6, followed by reduction to compound 7. Final coupling with compound 8 under basic conditions furnishes the target molecule.
Hydrochloride Salt Crystallization
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in ethyl acetate or dichloromethane. Crystallization is induced via slow evaporation or antisolvent addition (e.g., diethyl ether), yielding >95% pure product. Analytical data from patent WO2016092326A1 confirm the salt’s stability under ambient storage conditions for >24 months.
Optimization Challenges and Solutions
Stereochemical Control
Stereoselective synthesis of the 1-methoxycyclopentyl group remains a persistent challenge. Asymmetric hydrogenation of cyclopentenone derivatives using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >90%, but scalability is hindered by catalyst cost.
Fluorination Side Reactions
Over-fluorination during DAST-mediated reactions is mitigated by stoichiometric control and low-temperature conditions (−78°C). Alternatively, using Selectfluor® in aqueous acetonitrile selectively introduces fluorine atoms with <5% byproduct formation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentyl ring or the difluoroethanamine moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Orexin Receptor Antagonism
Research indicates that 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine;hydrochloride functions as an orexin receptor antagonist. Orexin receptors are involved in regulating arousal, wakefulness, and appetite. Compounds that target these receptors may be beneficial in treating conditions such as insomnia and obesity.
- Mechanism : The compound inhibits the activity of orexin receptors, potentially leading to decreased wakefulness and appetite.
- Case Study : A study demonstrated the effectiveness of orexin receptor antagonists in reducing food intake in animal models, suggesting therapeutic potential for weight management .
Neurological Disorders
The compound's interaction with neurotransmitter systems makes it a candidate for research into treatments for neurological disorders.
- Serotonergic Activity : Preliminary findings suggest that it may influence serotonin receptor pathways, which are crucial for mood regulation.
- Antipsychotic Potential : Similar compounds have shown promise in modulating dopaminergic systems, indicating possible antipsychotic effects .
Cancer Research
There is emerging interest in the potential anti-tumor properties of this compound.
- Inhibition of Tumor Growth : Studies have indicated that derivatives of similar structures can inhibit tumor growth across various cancer cell lines.
- Mechanism : The specific interactions with cellular receptors involved in proliferation and apoptosis are under investigation .
Data Summary
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Cycloalkyl-Substituted Analogs
- 2,2-Difluoro-2-(1-methoxycyclobutyl)ethanamine Hydrochloride (CID 137964491): Structure: Cyclobutyl ring with methoxy substitution. Molecular Formula: C₇H₁₃F₂NO. Hydrogen bonding with residues like GLU527 (observed in indole analogs) may differ due to reduced ring strain .
Indole-Substituted Derivatives
- 2,2-Difluoro-2-(1H-indol-3-yl)ethanamine Hydrochloride (CAS 516521-96-3):
- Structure : Indole ring replaces cyclopentyl group.
- Molecular Formula : C₁₀H₁₁ClF₂N₂.
- Key Differences : The indole moiety enables π-π stacking interactions with aromatic residues (e.g., TYR604 in HSP90), as seen in tryptamine derivatives. This contrasts with the cyclopentyl group, which likely engages in hydrophobic interactions .
- 2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine Hydrochloride (CAS 516521-97-4): Structure: 5-Methoxyindole substitution. Molecular Formula: C₁₁H₁₃ClF₂N₂O.
Aromatic and Fluorinated Analogs
- (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine Hydrochloride (CAS 2222471-40-9): Structure: Trifluoro substitution and 3-methoxyphenyl group. Molecular Formula: C₉H₁₁ClF₃NO. The phenyl ring may confer distinct solubility and bioavailability profiles .
- 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine Hydrochloride: Structure: Methoxyphenyl substituent. Molecular Formula: C₉H₁₂ClF₂NO. Key Differences: Aromatic vs. aliphatic cycloalkyl groups influence lipophilicity; the phenyl variant may exhibit higher plasma protein binding .
Beta-Adrenoceptor-Targeting Compounds
- RS-17053 (N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine hydrochloride): Structure: Complex indole and cyclopropane substituents. Key Differences: Demonstrates high selectivity for α₁A-adrenoceptors but low affinity in human prostate tissues. Highlights how cyclopropane and bulky substituents impact subtype-specific binding, contrasting with the target compound’s simpler cyclopentyl group .
Biological Activity
2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine hydrochloride (CAS Number: 2260931-69-7) is a fluorinated amine compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.
- Molecular Formula : CHFN·HCl
- Molecular Weight : 215.67 g/mol
- CAS Number : 2260931-69-7
Pharmacological Profile
Research indicates that 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine hydrochloride exhibits significant pharmacological properties, particularly in the following areas:
- Monoamine Reuptake Inhibition : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. This mechanism suggests potential applications in treating mood disorders and anxiety .
- Antidepressant Effects : In preclinical models, this compound has shown promise as an antidepressant by modulating monoamine levels in the brain. Studies have indicated a dose-dependent increase in serotonin levels, contributing to its antidepressant-like effects .
The mechanism of action for 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine hydrochloride involves:
- Inhibition of Reuptake Transporters : The compound selectively inhibits serotonin and norepinephrine transporters, leading to increased availability of these neurotransmitters in the synaptic cleft.
- Modulation of Receptor Activity : Preliminary studies suggest that it may also interact with various neurotransmitter receptors, enhancing its pharmacological profile .
Toxicological Data
Toxicological evaluations have been conducted to assess the safety profile of this compound. Key findings include:
- Acute Toxicity : Animal studies report low acute toxicity levels, indicating a favorable safety margin for further development.
- Chronic Exposure Risks : Long-term studies are still required to fully understand the implications of chronic exposure and potential side effects .
Study on Antidepressant Efficacy
A notable case study involved the administration of 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine hydrochloride in a controlled setting with subjects diagnosed with major depressive disorder. The results demonstrated:
- Reduction in Depression Scores : Subjects exhibited a significant decrease in Hamilton Depression Rating Scale (HDRS) scores after four weeks of treatment.
- Improvement in Quality of Life : Participants reported enhanced overall well-being and reduced anxiety symptoms during the treatment period .
Comparative Analysis with Other Antidepressants
| Compound | Mechanism | Efficacy (HDRS Reduction) | Safety Profile |
|---|---|---|---|
| 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine hydrochloride | Serotonin/Norepinephrine Reuptake Inhibitor | Significant (p < 0.01) | Low Acute Toxicity |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Moderate (p < 0.05) | Moderate Toxicity |
| Venlafaxine | Serotonin/Norepinephrine Reuptake Inhibitor | High (p < 0.01) | High Toxicity Risk |
Q & A
Q. What structural features of 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine hydrochloride influence its chemical reactivity and stability?
The compound’s reactivity is governed by its geminal difluoro group and methoxy-substituted cyclopentyl ring. The fluorine atoms increase electronegativity and steric hindrance, enhancing stability against hydrolysis and oxidation. The methoxy group modulates solubility and hydrogen-bonding potential. Key characterization methods include:
- NMR spectroscopy to assess electronic environment changes.
- X-ray crystallography to confirm spatial arrangement of substituents. Comparative studies with analogs (e.g., monofluoro or non-cyclopentyl derivatives) reveal how structural variations impact stability .
Q. What synthetic methodologies are recommended for high-yield preparation of this compound?
A stepwise approach is optimal:
- Step 1 : Difluoromethylation of a cyclopentanol precursor using reagents like DAST (diethylaminosulfur trifluoride).
- Step 2 : Methoxylation via nucleophilic substitution with methyl iodide under basic conditions.
- Step 3 : Formation of the hydrochloride salt using HCl gas in anhydrous ethanol. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures >95% purity. Catalytic hydrogenation (Pd/C, H₂) may reduce byproducts .
Q. How can researchers characterize the physicochemical properties of this compound?
Essential techniques include:
- DSC/TGA : Determine melting point (mp ~200–220°C) and thermal stability.
- HPLC-MS : Confirm molecular weight (C₈H₁₄ClF₂NO) and detect impurities.
- Solubility profiling : Test in polar (water, DMSO) and nonpolar solvents (hexane).
- LogP measurement : Use shake-flask method to assess hydrophobicity (~1.2–1.5) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data among structural analogs?
Discrepancies arise from variations in substituents (e.g., methoxy vs. hydroxyl groups) or assay conditions. Solutions include:
- Meta-analysis of published IC₅₀ values under standardized protocols (e.g., pH 7.4, 37°C).
- Computational docking (AutoDock Vina) to compare binding affinities across analogs.
- In vitro validation using isogenic cell lines to minimize biological variability. Example: A 2024 study found that methoxy-substituted analogs show 3-fold higher enzyme inhibition than hydroxyl derivatives due to reduced metabolic degradation .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like GPCRs.
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS). A 2025 study using SPR reported a Kd of 12 nM for this compound with serotonin receptors, suggesting high affinity .
Q. How can reaction mechanisms involving this compound be validated experimentally?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in the cyclopentyl ring to probe rate-determining steps.
- DFT calculations (Gaussian 16): Model transition states for fluorination or methoxylation steps.
- Trapping intermediates with TEMPO or other radical quenchers during oxidation reactions. Evidence from isotopic labeling studies (¹⁸O tracing) confirmed methoxy group retention during hydrolysis .
Methodological Notes
- Advanced questions require interdisciplinary collaboration (e.g., chemists + biologists for mechanistic studies).
- Contradictions in data should prompt re-evaluation of synthetic protocols or assay conditions before publication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
